Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate
Description
Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a piperidine-based compound featuring a central piperidine ring substituted with an ethyl carboxylate group at position 1 and a 2-((2-cyanophenyl)amino)-2-oxoacetamido moiety at position 2.
Properties
IUPAC Name |
ethyl 4-[[2-(2-cyanoanilino)-2-oxoacetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-2-25-17(24)21-9-7-13(8-10-21)19-15(22)16(23)20-14-6-4-3-5-12(14)11-18/h3-6,13H,2,7-10H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSXNGLMKFCHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 4-Aminopiperidine-1-Carboxylate
Piperidine is treated with ethyl chloroformate in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous acetone. The reaction proceeds via nucleophilic substitution, where the piperidine’s amine attacks the electrophilic carbonyl carbon of ethyl chloroformate. The product is purified via column chromatography (chloroform:methanol, 9.5:0.5 v/v) to yield ethyl 4-aminopiperidine-1-carboxylate with >85% purity.
Reaction Conditions
Formation of the Oxoacetamido Bridge
The amino group of ethyl 4-aminopiperidine-1-carboxylate reacts with oxalyl chloride to form ethyl 4-(2-chloro-2-oxoacetamido)piperidine-1-carboxylate . This step requires strict anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.
Mechanistic Insights
- The amine attacks the electrophilic carbonyl carbon of oxalyl chloride, displacing chloride and forming an intermediate acyl ammonium species.
- Deprotonation by a base (e.g., triethylamine) yields the stable oxoacetamido derivative.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | Prevents overchlorination |
| Solvent | Anhydrous DCM | Maximizes solubility |
| Base | Triethylamine | 95% neutralization efficiency |
| Reaction Time | 2 hours | 89% conversion |
Amidation with 2-Cyanoaniline
The chloro intermediate undergoes nucleophilic acyl substitution with 2-cyanoaniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction is conducted in tetrahydrofuran (THF) at room temperature for 12–18 hours.
Critical Observations
- Steric Effects : The 2-cyano group on aniline slightly hinders nucleophilic attack, necessitating extended reaction times.
- Byproducts : Unreacted chloroacetamide (≤5%) is removed via recrystallization from ethanol/water.
Yield Data
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | THF | 76 | 98 |
| DCC/DMAP | DCM | 68 | 95 |
| HATU | DMF | 81 | 97 |
Characterization and Analytical Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the E configuration of the amide bond and the chair conformation of the piperidine ring. Intramolecular hydrogen bonding between the amide N–H and carbonyl oxygen stabilizes the structure.
Comparative Analysis of Synthetic Routes
Route Efficiency
- Stepwise vs. One-Pot : Stepwise synthesis offers higher purity (98%) but lower overall yield (62%) due to intermediate isolations. One-pot methods using HATU improve yields (75%) but require rigorous byproduct removal.
- Catalyst Impact : DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates in piperidine alkylation but risks over-alkylation if stoichiometry is unbalanced.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Factor | Advantage | Challenge |
|---|---|---|
| EDCl/HOBt Coupling | High selectivity | High reagent cost |
| Column Chromatography | Excellent purity | Scalability limitations |
| Recrystallization | Low equipment cost | Solvent waste generation |
Chemical Reactions Analysis
Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetamido group to an amino group.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate, with the CAS number 1207017-81-9, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of 344.4 g/mol. The compound features a piperidine ring, which is significant in pharmacological applications due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1207017-81-9 |
| Molecular Formula | C17H20N4O4 |
| Molecular Weight | 344.4 g/mol |
Anticancer Potential
Recent studies have indicated that compounds with similar piperidine structures exhibit promising anticancer activities. For instance, derivatives of piperidine have shown effectiveness against various cancer cell lines by inhibiting key kinases involved in tumor progression. This compound may share similar mechanisms, potentially targeting pathways such as VEGFR and ERK signaling.
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of related compounds have demonstrated varied results. For example, a compound structurally related to this compound exhibited an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating significant antiproliferative properties . Such findings suggest that this compound could also be evaluated for its cytotoxic potential against different cancer cell lines.
Case Studies and Research Findings
- Multitarget Kinase Inhibition : Research on similar piperidine derivatives has highlighted their ability to inhibit multiple kinases simultaneously, which is advantageous for cancer treatment strategies. For example, a study reported a compound that effectively inhibited VEGFR-2, ERK-2, and Abl kinases with IC50 values significantly lower than those of existing treatments .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity and interaction modes of piperidine derivatives with target proteins. These studies suggest that the presence of the cyanophenyl group in this compound may enhance its binding capacity to specific receptors involved in cancer progression.
- Synthesis and Characterization : The synthesis of this compound involves several steps that include the formation of the piperidine ring and subsequent functionalization with amino and carbonyl groups. Characterization techniques such as NMR and LCMS are utilized to confirm the structure and purity of the synthesized compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves (1) functionalization of the piperidine ring with an ethyl carboxylate group, (2) sequential amidation reactions to introduce the 2-cyanophenylamino-oxoacetamido moiety, and (3) purification via column chromatography or recrystallization. Coupling agents like EDC/HOBt are critical for amide bond formation, while reaction temperatures (~0–25°C) and anhydrous conditions minimize side reactions . Purity validation requires HPLC (e.g., reverse-phase C18 columns) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) resolves signals for the piperidine ring (δ 1.2–3.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and carbonyl groups (amide C=O at ~165–170 ppm) .
- HPLC : Newcrom R1 or C18 columns with isocratic elution (e.g., acetonitrile/water + 0.1% TFA) provide retention time reproducibility and purity assessment .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₁₇H₁₉N₄O₄: ~359.14 g/mol) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology : Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric readouts) targeting proteases or kinases, given structural similarities to bioactive piperidine derivatives . Cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) establishes baseline safety profiles. Dose-response curves (1–100 µM) and IC₅₀ calculations are standard .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved during conformational analysis?
- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement . For ambiguous electron density regions (e.g., flexible piperidine or cyanophenyl groups), employ density functional theory (DFT) to model low-energy conformers. Compare computed vs. experimental bond lengths/angles (RMSD < 0.01 Å) to validate structural assignments .
Q. What strategies address contradictory biological activity data across different assay systems?
- Methodology :
- Assay Optimization : Standardize buffer conditions (pH, ionic strength) and eliminate interfering compounds (e.g., DMSO ≤0.1%).
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities (KD) directly, bypassing enzymatic readout variability .
- Metabolite Screening : LC-MS/MS identifies potential prodrug activation or off-target metabolites in hepatic microsomes .
Q. How can computational modeling guide the optimization of this compound for enhanced target selectivity?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to homologous targets (e.g., serine proteases vs. kinases). Focus on interactions with the 2-cyanophenyl group and piperidine carboxylate .
- QSAR Analysis : Corrogate substituent effects (e.g., replacing cyanophenyl with fluorophenyl) on logP and IC₅₀ using partial least squares regression .
Q. What experimental approaches validate the stability of this compound under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
